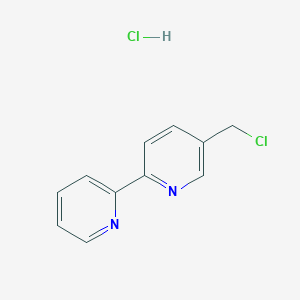

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-pyridin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2.ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;/h1-6,8H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPAGGCSJFQSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-29-8 | |

| Record name | 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride typically involves the chloromethylation of 2-(pyridin-2-yl)pyridine. This reaction is carried out using formaldehyde and hydrochloric acid as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the chloromethylation process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives with functional groups like azides, thiocyanates, and amines.

Oxidation Reactions: Products include oxidized pyridine derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Products include dihydropyridine derivatives with reduced aromaticity.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride can be synthesized through various methods, often involving chloromethylation of pyridine derivatives. The compound exhibits a pyridine ring structure, which contributes to its reactivity and versatility in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride as an anticancer agent. Its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity against human cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth.

Pharmaceutical Applications

The compound has been explored as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer. Its ability to act as an electrophile makes it suitable for further functionalization, leading to the development of new therapeutic agents.

Neuropharmacological Potential

Research has indicated that 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety. The modulation of specific receptors could lead to the development of novel antidepressants.

Industrial Applications

In addition to its biological significance, this compound is also utilized in the synthesis of agrochemicals and other industrial products. Its chloromethyl group allows for further reactions that can lead to the formation of insecticides and herbicides.

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Evaluation of cytotoxic effects on cancer cell lines; potential for drug development |

| Neuropharmacology | Investigation into effects on neurotransmitter systems; potential antidepressant properties |

| Industrial Chemistry | Use as an intermediate in the synthesis of agrochemicals; applications in pest control |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

Melting Points

Solubility

- Hydrochloride salts generally exhibit higher aqueous solubility than neutral forms.

- Pexidartinib hydrochloride shows moderate solubility in DMSO and water, attributed to its trifluoromethyl and aromatic amine groups .

Biological Activity

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, anti-inflammatory, and potential anticancer activities. The findings are supported by various studies, molecular docking analyses, and case studies.

Chemical Structure and Properties

5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride features a pyridine ring substituted with a chloromethyl group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming several commercial antibiotics such as imipenem and nalidixic acid. The minimum inhibitory concentration (MIC) values were reported to be lower than those of the reference drugs, indicating its potential as a novel antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Pseudomonas aeruginosa | 16 | 32 |

Antifungal Activity

The compound also demonstrated antifungal activity against Candida albicans. In comparative studies, it exhibited a higher efficacy than nystatin, a commonly used antifungal agent. The antifungal activity was assessed using the broth microdilution method, revealing that the compound could be an effective alternative in treating fungal infections .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride was evaluated using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in inflammation compared to indomethacin, a standard anti-inflammatory drug. The inhibition percentage was calculated using standard protocols, showing promising results for potential therapeutic applications in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with key biological targets. For antibacterial activity, docking simulations were performed against DNA gyrase (topoisomerase II), revealing strong binding affinity similar to nalidixic acid. For anti-inflammatory activity, docking against COX-2 showed that the compound could effectively inhibit this enzyme, which is crucial in the inflammatory pathway .

Case Studies

A notable case study involved the application of 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride in an animal model of infection. Mice treated with the compound displayed reduced bacterial load and improved survival rates compared to untreated controls. This study underscores the potential of this compound in clinical applications for infectious diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-(pyridin-2-yl)pyridine derivatives with chloromethylating agents (e.g., chloromethyl methyl ether under acidic conditions). Purification via recrystallization in ethanol/water mixtures (1:3 v/v) is recommended to achieve >98% purity, as validated by HPLC with UV detection at 254 nm .

- Key Considerations : Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1). Avoid excess chlorinating agents to minimize byproducts like dichlorinated impurities .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : NMR should show characteristic peaks for the chloromethyl group (~4.6 ppm, singlet) and pyridin-2-yl protons (8.2–8.6 ppm, multiplet). NMR will confirm the quaternary carbon adjacent to the chloromethyl group (~45 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 215.6 (calculated for CHClN) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the chloromethyl group in nucleophilic substitutions?

- Methodological Answer : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G* to model the molecule’s electrostatic potential surface. The chloromethyl group exhibits a high electrophilicity index (~3.5 eV), favoring SN2 mechanisms. Compare calculated activation energies (ΔG) with experimental kinetic data to validate predictions .

- Data Contradiction Note : Discrepancies between DFT-predicted and experimental reaction rates may arise from solvent effects (implicit vs. explicit solvation models). Include polarizable continuum models (PCM) for accuracy .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

- Methodological Answer :

- Step 1 : Verify solvent effects. For example, DMSO-d may cause peak broadening in NMR due to hydrogen bonding with the pyridine nitrogen. Compare spectra in CDCl .

- Step 2 : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from regioisomers (e.g., 5-chloromethyl vs. 6-chloromethyl derivatives) .

- Step 3 : Cross-validate with single-crystal XRD if crystalline derivatives are obtainable .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via UV-Vis (λ = 270 nm) and calculate half-life (t). Acidic conditions (pH < 4) typically accelerate hydrolysis of the chloromethyl group .

- Thermal Stability : Use TGA-DSC to assess decomposition temperatures. The hydrochloride salt decomposes at ~180°C, while the free base degrades at ~150°C .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions with amines?

- Methodological Answer :

- Hypothesis : Competing elimination (E2) vs. substitution (SN2) pathways.

- Validation :

- Kinetic Isotope Effect (KIE) : Replace the chloromethyl hydrogen with deuterium. A KIE > 2 supports E2 mechanisms .

- Trapping Experiments : Add TEMPO (radical scavenger) to rule out radical intermediates in eliminations .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis .

- PPE : Wear nitrile gloves and goggles; chloromethyl compounds are skin irritants (H315) and may release carcinogenic alkylating agents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Analytical and Purity Challenges

Q. How to quantify trace impurities like 2-(pyridin-2-yl)pyridine residues?

- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min. Limit of quantification (LOQ) for residual starting material is 0.01% .

Structural and Functional Modifications

Q. What are the synthetic routes to generate derivatives for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.